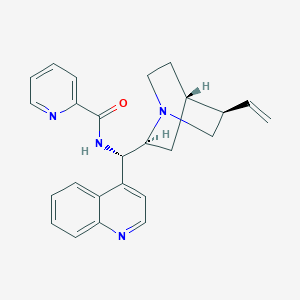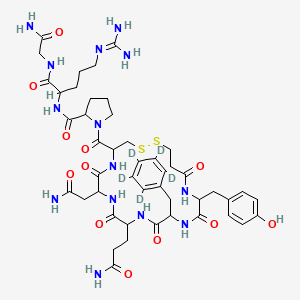
1,4-Diethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethylindolin-2-one is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethylindolin-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-diethyl-2-aminobenzene with a suitable cyclizing agent under acidic conditions. Another approach is the Fischer indole synthesis, where an ethyl-substituted phenylhydrazine is heated with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of indole-2-carboxylic acids.
Reduction: Reduction typically results in the formation of 1,4-diethylindole.
Substitution: Substitution reactions can produce various alkylated derivatives of this compound.
Scientific Research Applications
1,4-Diethylindolin-2-one has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of drugs targeting various diseases, including Parkinson's disease and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1,4-Diethylindolin-2-one is similar to other indole derivatives such as indole-2-carboxylic acid, 1-methylindole, and 2,3-dihydroindole. These compounds share the indole core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Indole-2-carboxylic acid
1-Methylindole
2,3-Dihydroindole
5-Methoxyindole
7-Azaindole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1,4-diethyl-3H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-9-6-5-7-11-10(9)8-12(14)13(11)4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
BGRKHKUAIGJHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CC(=O)N(C2=CC=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


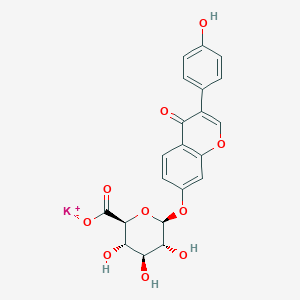
![3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1-methyl-1-(methyl-d3)-pyrrolidinium Iodide](/img/structure/B15351922.png)
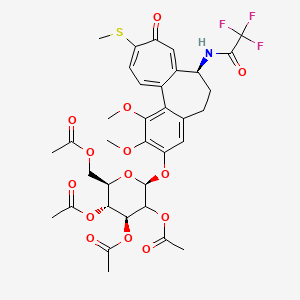

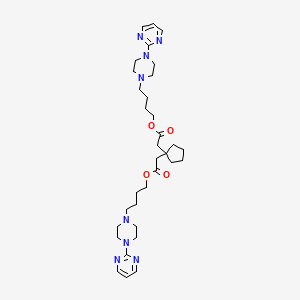
![sodium;2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B15351946.png)
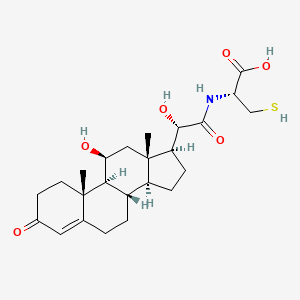
![1,4,5,8-Tetrakis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione](/img/structure/B15351971.png)

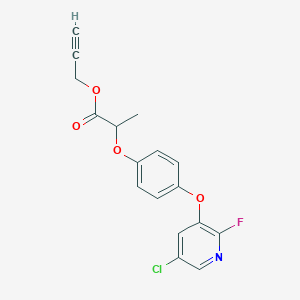
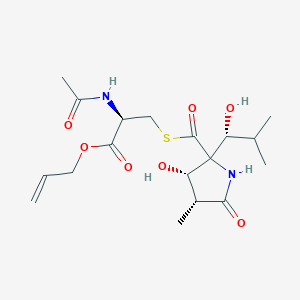
![1-(Methoxycarbonyl-ethyl)-4-[(2-methyl-3-oxo-pentanoyl)-phenyl-amino]-piperidine-4-carboxylic Acid Methyl Ester](/img/structure/B15351988.png)
